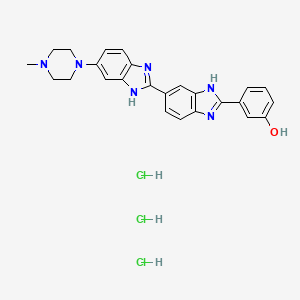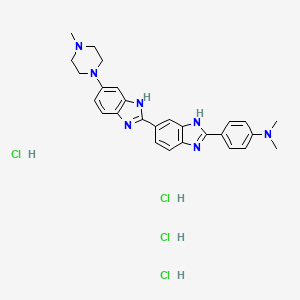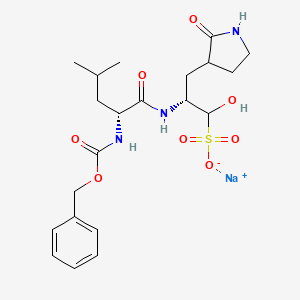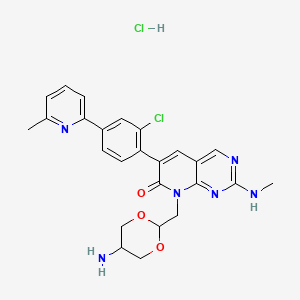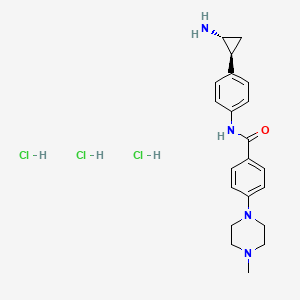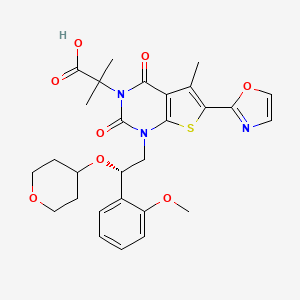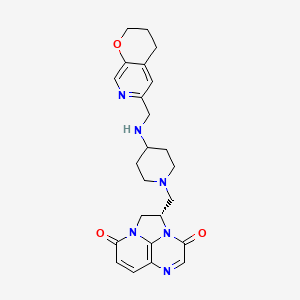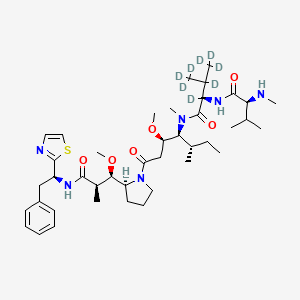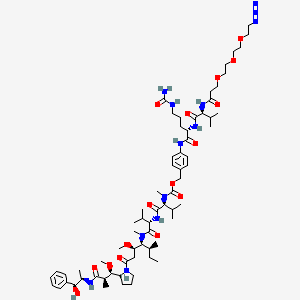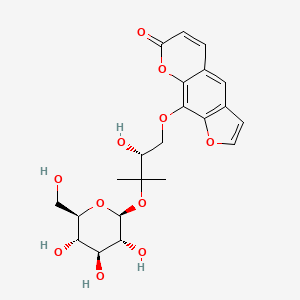
Heraclenol 3'-O-beta-D-glucopyranoside
Vue d'ensemble
Description
Heraclenol 3’-O-beta-D-glucopyranoside is a natural product found in Prangos pabularia and Angelica archangelica . It has a molecular formula of C22H26O11 and a molecular weight of 466.4 g/mol .
Molecular Structure Analysis
The IUPAC name for Heraclenol 3’-O-beta-D-glucopyranoside is 9-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
Heraclenol 3’-O-beta-D-glucopyranoside has a molecular weight of 466.4 g/mol . It has a hydrogen bond donor count of 5 . The XLogP3 value is -0.3, indicating its solubility properties .Applications De Recherche Scientifique
- Application Summary : This compound was isolated from Lycii radicis cortex (LRC) extract and was found to promote the differentiation of osteoblast linage cells, which play a fundamental role in bone formation .
- Methods of Application : The effects of this compound on osteoblast and osteoclast differentiation were investigated using the mesenchymal stem cell line C3H10T1/2 and preosteoblast cell line MC3T3-E1 .
- Results : Treatment with this compound significantly enhanced cell proliferation and alkaline phosphatase activity in both cell lines compared to the untreated control cells. It also significantly increased mineralized nodule formation and the mRNA expression of osteoblastogenesis markers .
- Application Summary : This anthocyanin compound has been found to play an important role in attenuating obesity-related consequences .
- Methods of Application : The role of this compound in obesity-related complications was investigated through in vitro and in vivo studies .
- Results : Several mechanistic studies demonstrated that this compound maintains the metabolism of glucose, fatty acids, and lipids by regulating different genes and signaling pathways. It could protect healthy individuals from obesity-related issues by maintaining body weight and regulating their metabolism and energy balance .
Dihydrophaseic Acid 3′-O-β-d-Glucopyranoside
Cyanidin-3-O-β-glucoside
- Application Summary : This compound was isolated from the plant Salsola imbricata Forssk. grown in the eastern region of Saudi Arabia .
- Methods of Application : The structures of the isolated compounds were elucidated from extensive 1D and 2D nuclear magnetic resonance (NMR), gas chromatography−mass spectrometry (GC MS), liquid chromatography-mass spectrometry (LC MS), and chemical analyses .
- Results : The findings of this study suggest a contribution of the isolated compounds to the various biological activities reported for this plant .
- Application Summary : These compounds have been studied for their antioxidant activity .
- Methods of Application : The evaluation of antioxidant activity was conducted by methods such as superoxide anion radical (O2•−), hydroxyl radical (HO•), hydrogen peroxide (H2O2), and even ABTS+• assays .
- Results : Both HAT and SET mechanisms are involved in the evaluation of antioxidant activity .
β-sitosterol-3-O-β-D-glucopyranoside-6′-palmitate
Stilbenes and Its Derivatives and Glycosides
- Application Summary : This compound was isolated from the plant Salsola imbricata Forssk. grown in the eastern region of Saudi Arabia .
- Methods of Application : The structures of the isolated compounds were elucidated from extensive 1D and 2D nuclear magnetic resonance (NMR), gas chromatography−mass spectrometry (GC MS), liquid chromatography-mass spectrometry (LC MS), and chemical analyses .
- Results : The findings of this study suggest a contribution of the isolated compounds to the various biological activities reported for this plant .
- Application Summary : These compounds have been studied for their antioxidant activity .
- Methods of Application : The evaluation of antioxidant activity was conducted by methods such as superoxide anion radical (O2•−), hydroxyl radical (HO•), hydrogen peroxide (H2O2), and even ABTS+• assays .
- Results : Both HAT and SET mechanisms are involved in the evaluation of antioxidant activity .
β-sitosterol-3-O-β-D-glucopyranoside-6′-palmitate
Stilbenes and Its Derivatives and Glycosides
Orientations Futures
Propriétés
IUPAC Name |
9-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c1-22(2,33-21-17(28)16(27)15(26)12(8-23)31-21)13(24)9-30-20-18-11(5-6-29-18)7-10-3-4-14(25)32-19(10)20/h3-7,12-13,15-17,21,23-24,26-28H,8-9H2,1-2H3/t12-,13-,15-,16+,17-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKAMOZNCWECGP-DOKKCILGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heraclenol 3'-O-beta-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



